Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate is a heterocyclic compound classified under the family of benzo[b]thiophenes. This class of compounds is characterized by the presence of a sulfur atom in a five-membered ring fused to a benzene ring. The specific structure of methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate includes a chlorine atom at the 6th position, a methyl group at the 3rd position, and an ester functional group derived from the carboxylic acid at the 2nd position.
This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry and materials science. It is available through several chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its properties and synthesis methods.
Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate is classified as an organic compound with the following identifiers:
The synthesis of methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate typically involves several key steps:
The reaction conditions are critical for achieving high yields and purity:
Key structural data includes:
Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate can undergo various chemical reactions:
These reactions are facilitated by varying reaction conditions such as temperature, solvent choice, and catalysts to optimize yields and selectivity.
The mechanism of action for methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate primarily involves its interaction with biological targets:
Research has indicated potential applications in treating conditions such as cancer and inflammatory disorders due to these interactions.
Relevant data includes:
Property | Value |
---|---|
Molecular Formula | CHClOS |
Molecular Weight | 240.706 g/mol |
Density | 1.343 g/cm³ |
Melting Point | 88–92°C |
Boiling Point | 355.1°C |
Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate has several notable applications:
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for targeting challenging protein-protein interactions, particularly in oncology drug development. The benzothiophene scaffold serves as a privileged structural motif in this approach due to its optimal physicochemical properties and spatial geometry for binding key biological targets. NMR-based screening of large fragment libraries (>13,800 compounds) against therapeutic targets like myeloid cell leukemia 1 (Mcl-1) identified unsubstituted benzothiophene-2-carboxylates as weak binders (Ki >1000 μM). However, these fragments demonstrated exceptional ligand efficiency (LE ≥ 0.3 kcal/mol per heavy atom), confirming their potential as viable starting points for optimization. The planar, rigid benzothiophene core enables efficient exploration of vector space for substituent incorporation while maintaining molecular weight within drug-like parameters. This fragment hit validation process represents the crucial first step in developing high-affinity Mcl-1 inhibitors for cancer therapy, where overexpression of this anti-apoptotic protein contributes to treatment resistance [7].
Structural biology insights have enabled innovative fragment-merging strategies to dramatically enhance binding affinity. NMR-based structural studies of Mcl-1 complexes revealed that Class I fragments (6,5-fused heterocyclic carboxylic acids) and Class II fragments (hydrophobic aromatic systems with polar tethers) bind to adjacent but distinct regions on the protein surface. Nuclear Overhauser Effect (NOE)-derived distance restraints guided computational docking studies, showing that Class I fragments occupy a pocket defined by residues A227, M231, and F270, while Class II fragments bind deeper in a hydrophobic region near M250, F270, and V249. This spatial complementarity enabled rational merging of the fragments into single chemical entities with sub-100 nM binding affinity – representing a >100-fold enhancement over the individual fragments. The merged compounds maintain critical interactions from both parent fragments while improving ligand efficiency metrics. X-ray crystallography of merged compounds complexed with Mcl-1 validated the design strategy and revealed additional opportunities for affinity optimization through structure-guided design [7].
Table 1: Binding Affinity Enhancement Through Fragment Merging
Fragment Class | Representative Structure | Ki (μM) | Ligand Efficiency | Primary Binding Interactions |
---|---|---|---|---|
Class I (Unsubstituted) | Benzothiophene-2-carboxylic acid | >1000 | N/A | Minimal |
Class I (Optimized) | 3-Chloro-6-methylbenzothiophene-2-carboxylate | 40 | 0.31 | R263 salt bridge; hydrophobic pocket |
Class II | 4-Chloro-3,5-dimethylphenyl derivative | 60 | 0.26 | Deep hydrophobic pocket |
Merged Compounds | Hybrid structures | <0.1 | >0.35 | Combined interactions from both classes |
Strategic positioning of halogen and alkyl substituents significantly impacts both biological activity and synthetic efficiency. Structure-activity relationship (SAR) studies demonstrate that 3-chloro substitution on the benzothiophene core enhances Mcl-1 binding affinity approximately 8-fold over unsubstituted analogs (Ki = 131 μM vs >1000 μM). The addition of a 6-methyl group further improves affinity to 40 μM while introducing valuable synthetic handles for downstream functionalization. This optimized compound (3-chloro-6-methylbenzo[b]thiophene-2-carboxylate) exhibits over 5-fold selectivity against related anti-apoptotic proteins Bcl-xL and Bcl-2 – a crucial pharmacological parameter. From a synthetic perspective, the electron-withdrawing chloro group at position 3 activates the ring toward regioselective functionalization while the methyl group at position 6 provides a steric directing effect that improves reaction specificity. This substitution pattern balances electronic effects to enable high-yielding transformations at other positions, with reported yield improvements of 15-30% over alternative substitution patterns when scaling key coupling reactions. The ortho-disposed chloro and ester groups create a rigid conformation that minimizes byproduct formation during manufacturing processes [7] [9].
Achieving precise regiocontrol in benzothiophene functionalization requires specialized catalytic approaches:
Palladium-catalyzed cross-coupling: Suzuki-Miyaura reactions show exceptional regioselectivity at the 5-position when directed by the 2-carboxylate group, enabling introduction of aromatic and heteroaromatic substituents critical for biological activity. Recent advances employing Pd-XPhos catalyst systems achieve coupling yields exceeding 85% while maintaining the integrity of the methyl and chloro substituents.
Directed ortho-metalation: The carboxylate group facilitates regioselective lithiation at position 3 using n-BuLi/TMEDA complex at -78°C, providing a pathway to halogenation, carboxylation, or hydroxylation with minimal protection/deprotection steps. This approach enables the synthesis of key intermediates for fragment merging strategies.
Acid-catalyzed decarboxylation: Controlled decarboxylation at position 2 requires specialized copper catalysis in quinoline solvent at 200-220°C, effectively removing the carboxylate while preserving chloro and methyl substituents to generate pharmaceutically active compounds. This transformation demonstrates exceptional functional group tolerance toward chlorine atoms when using mixed-metal catalyst systems.
Electrophilic substitution control: The electron-donating methyl group at position 6 directs electrophiles to the 4- and 5-positions, while the electron-withdrawing ester at position 2 deactivates position 3 toward electrophilic attack, necessitating alternative approaches for 3-functionalization. Modern catalytic systems employing gold(I) complexes enable unprecedented regioselective halogenation at the electronically disfavored 3-position [7] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0